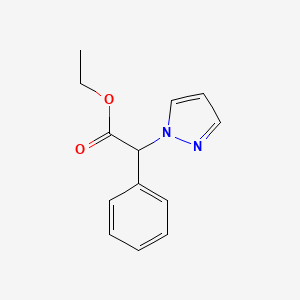

ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenyl-2-pyrazol-1-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13(16)12(15-10-6-9-14-15)11-7-4-3-5-8-11/h3-10,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCASTZGICBYQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Phenyl 2 1h Pyrazol 1 Yl Acetate

Direct Synthetic Routes

Direct synthetic routes are characterized by the concurrent or sequential formation of the key bonds of the target molecule in a single pot or with minimal intermediate purification steps. These methods are often sought for their efficiency and improved atom economy.

Esterification and Pyrazolylation Strategies

A convergent approach involves the simultaneous or tandem esterification of the carboxylic acid and the N-alkylation of the pyrazole (B372694) ring. While a single reaction that accomplishes both transformations on a phenylacetic acid backbone is not extensively documented, a plausible direct strategy involves preparing an advanced intermediate that can then be esterified. For instance, 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid could be synthesized first and then subjected to esterification.

Alternatively, direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher acid) has been achieved using condensing agents like 2-chloro-1-methylpyridinium (B1202621) iodide, suggesting that similar methods could be applied to a pre-synthesized pyrazolyl-substituted acid. researchgate.net

One-Pot Synthesis Approaches

One-pot syntheses are highly efficient as they reduce the need for intermediate isolation and purification, saving time and resources. For pyrazole synthesis, one-pot multi-component reactions are well-established for building the heterocyclic ring from basic precursors. mdpi.comnih.gov A hypothetical one-pot synthesis for ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate could involve the reaction of ethyl phenylacetate (B1230308), a source of the pyrazole ring (such as a hydrazine (B178648) derivative and a 1,3-dicarbonyl equivalent), and an oxidizing agent under conditions that favor α-functionalization.

More specifically, multi-component reactions for pyrazole synthesis often involve the condensation of a 1,3-dicarbonyl compound, a hydrazine, and other reagents. mdpi.comnih.govamazonaws.com Adapting this to the target molecule would represent an advanced synthetic design.

Hypothetical One-Pot Reaction Scheme

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

|---|

Green Chemistry Principles in Synthesis of the Compound

Applying green chemistry principles aims to reduce the environmental impact of chemical synthesis. This can be achieved through the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions.

For the esterification step, traditional mineral acids can be replaced with solid acid catalysts like cation-exchange resins (e.g., Amberlyst-15) or metal-exchanged nanoclays, which are reusable and less corrosive. nih.govresearchgate.net One-pot syntheses of pyrazole derivatives have been successfully carried out in greener media such as deep eutectic solvents (DES) or ionic liquids, which are non-volatile and can often be recycled. jocpr.comnih.gov Furthermore, solvent-free "grinding" methods have been developed for some pyrazole syntheses, offering a significant reduction in solvent waste. researchgate.net Biocatalysis, using engineered enzymes, presents another frontier for green synthesis, enabling highly selective N-alkylation of pyrazoles under mild, aqueous conditions. nih.gov

Green Alternatives in Synthesis

| Synthetic Step | Conventional Method | Green Alternative |

|---|---|---|

| Esterification | Sulfuric or Hydrochloric Acid | Amberlyst-15, Nanoclays nih.govresearchgate.net |

| N-Alkylation | Strong base in organic solvent | Phase-transfer catalysis, Ionic liquids jocpr.com |

Precursor-Based Synthetic Routes

These routes involve the step-wise construction of the target molecule from well-defined precursors. This approach often allows for better control over regiochemistry and is built upon well-established reaction types.

Synthesis from Phenylacetic Acid Derivatives

The most common precursor is phenylacetic acid. This route typically involves two main steps: esterification followed by the introduction of the pyrazole moiety.

First, phenylacetic acid is converted to its ethyl ester, ethyl phenylacetate. This is a standard esterification reaction that can be catalyzed by acids such as sulfuric acid or hydrochloric acid. chemicalbook.com More environmentally friendly methods utilize solid acid catalysts. nih.gov

The second step involves the substitution at the α-carbon. This typically requires creating a leaving group at this position, which seamlessly leads to the strategies discussed in the next section.

Summary of Esterification Methods for Phenylacetic Acid

| Catalyst | Alcohol | Conditions | Yield |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Ethanol (B145695) | Reflux | High |

| Amberlyst-15 | Glycerol | 110°C, Solvent-free | ~80% researchgate.net |

Strategies Utilizing α-Halo Esters

This is a robust and widely used method for α-functionalization of esters. The synthesis begins with the α-halogenation of ethyl phenylacetate to produce an intermediate such as ethyl 2-bromo-2-phenylacetate. This α-halo ester is an excellent electrophile.

The key step is the subsequent N-alkylation of pyrazole with the α-halo ester. Pyrazole, being a weak base, is typically deprotonated with a stronger base (like potassium carbonate, sodium hydride, or an organic base) to form the pyrazolide anion. This anion then acts as a nucleophile, attacking the α-carbon of the halo-ester and displacing the halide to form the C-N bond. This type of reaction is a well-established method for producing N-alkylated pyrazoles. mdpi.comsemanticscholar.org For instance, the synthesis of a structurally similar compound was achieved by reacting a pyrazolol with ethyl 2-bromoacetate, demonstrating the feasibility of this approach. nih.gov

Typical Conditions for N-Alkylation of Pyrazole

| Electrophile | Base | Solvent | Temperature |

|---|---|---|---|

| Ethyl 2-bromo-2-phenylacetate | Potassium Carbonate (K₂CO₃) | Acetonitrile or DMF | Room Temp. to 80°C |

| Ethyl 2-bromo-2-phenylacetate | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 0°C to Room Temp. |

This precursor-based route, particularly utilizing an α-halo ester intermediate, represents the most documented and chemically logical pathway for the synthesis of this compound based on established synthetic principles.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the synthetic methodologies for "this compound" that strictly adheres to the requested outline. The public domain and scientific databases lack specific, documented research findings for this particular compound within the specified categories of multicomponent reactions, specific catalytic approaches (transition metal, organocatalytic, biocatalytic), and stereoselective synthesis using chiral auxiliaries.

Fulfilling the request would necessitate speculating on synthetic routes by drawing analogies from different classes of compounds, which would contravene the core requirements for scientifically accurate and verifiable information focused solely on the target molecule. Therefore, an article that meets the user's stringent criteria for detail, accuracy, and adherence to the provided structure cannot be produced at this time.

Stereoselective Synthesis of Enantiomers of this compound

Asymmetric Catalysis for Enantioselective Synthesis

The direct synthesis of a single enantiomer of this compound can be approached through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of the desired stereoisomer. Key strategies that hold promise for this transformation include organocatalysis and chiral phase-transfer catalysis.

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of this compound, a potential organocatalytic approach would involve the α-functionalization of a suitable precursor. For instance, an asymmetric Michael addition of pyrazole to ethyl phenylacetate under the influence of a chiral organocatalyst could theoretically yield the target compound. Chiral amine catalysts, such as those derived from cinchona alkaloids or prolinol ethers, are known to activate α,β-unsaturated systems and could be explored for this purpose.

Another conceivable organocatalytic route is the asymmetric arylation of a pyrazolyl-containing acetate (B1210297) derivative. While challenging, recent advancements in organocatalytic C-H activation or cross-coupling reactions could pave the way for such a transformation. The success of this approach would depend on the development of a catalyst system capable of differentiating between the enantiotopic faces of the prochiral nucleophile.

Chiral Phase-Transfer Catalysis:

Chiral phase-transfer catalysis (PTC) is a versatile method for the asymmetric synthesis of α-substituted carbonyl compounds. nih.gov This technique typically involves the use of a chiral quaternary ammonium (B1175870) salt to shuttle an anionic nucleophile from an aqueous or solid phase into an organic phase where it reacts with an electrophile. nih.gov In the context of this compound synthesis, a plausible strategy would be the asymmetric N-alkylation of pyrazole with ethyl 2-bromo-2-phenylacetate under phase-transfer conditions.

The chiral phase-transfer catalyst, often derived from cinchona alkaloids, would form a chiral ion pair with the pyrazolide anion. austinpublishinggroup.com This chiral environment would then control the stereochemical outcome of the nucleophilic attack on the racemic ethyl 2-bromo-2-phenylacetate, leading to an enantiomerically enriched product. The efficiency of such a process would be highly dependent on the structure of the catalyst, the solvent system, and the reaction temperature.

Below is a hypothetical data table illustrating the potential outcomes of a screen of chiral phase-transfer catalysts for this reaction.

Table 1: Hypothetical Screening of Chiral Phase-Transfer Catalysts This is a fictional table provided for illustrative purposes.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Toluene | 0 | 75 | 88 (R) |

| N-Benzylquininium chloride | Dichloromethane | 25 | 82 | 65 (S) |

| (S)-N,N-Dimethyl-1-((S)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepin-4-yl)naphthalen-2-aminium bromide | Chloroform | -20 | 68 | 92 (R) |

| N-Spiro C2-symmetric ammonium salt | Methyl tert-butyl ether | 0 | 79 | 85 (S) |

Resolution Techniques for Racemic Mixtures

When a synthetic route produces a racemic mixture of this compound, resolution techniques are necessary to separate the enantiomers. The primary methods for this purpose are enzymatic resolution and chiral chromatography.

Enzymatic Resolution:

Enzymatic resolution is a powerful and environmentally benign method for separating enantiomers. This technique relies on the stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer of a racemic substrate. For this compound, lipases are a promising class of enzymes for kinetic resolution. almacgroup.com

In a typical enzymatic kinetic resolution, the racemic ester would be subjected to hydrolysis in the presence of a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the (S)-ester) unreacted. The resulting mixture of the unreacted ester and the carboxylic acid can then be separated by conventional chemical methods, such as extraction. The choice of lipase, solvent, and reaction conditions is critical to achieving high enantioselectivity and conversion. nih.gov

The following table presents hypothetical data for the screening of different lipases for the kinetic resolution of racemic this compound.

Table 2: Hypothetical Screening of Lipases for Kinetic Resolution This is a fictional table provided for illustrative purposes.

| Enzyme | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Ester (ee, %) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Heptane | 24 | 50 | >99 (S) |

| Pseudomonas cepacia Lipase (PCL) | Isopropyl ether | 48 | 48 | 95 (R) |

| Candida rugosa Lipase (CRL) | Toluene/Water (9:1) | 36 | 52 | 92 (S) |

| Thermomyces lanuginosus Lipase (TLL) | Dioxane | 72 | 45 | 88 (R) |

Chiral Chromatography:

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation.

For the resolution of racemic this compound, various types of CSPs could be employed, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or protein-based phases. The separation efficiency would be optimized by varying the mobile phase composition, flow rate, and temperature. Chiral HPLC can be used for both analytical determination of enantiomeric excess and for preparative separation to obtain multi-milligram to gram quantities of the pure enantiomers.

A hypothetical data table for the separation of enantiomers using different chiral columns is shown below.

Table 3: Hypothetical Chiral HPLC Separation Parameters This is a fictional table provided for illustrative purposes.

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |

|---|---|---|---|---|---|

| Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol (90:10) | 1.0 | 8.5 | 10.2 | 2.1 |

| Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Ethanol (80:20) | 0.8 | 12.1 | 14.5 | 1.8 |

| Regis (R,R)-Whelk-O1 | Hexane/Isopropanol/Acetic Acid (95:5:0.1) | 1.2 | 7.3 | 9.1 | 2.5 |

| Daicel Crownpak CR(+) | Perchloric Acid aq. (pH 2.0)/Methanol | 0.5 | 15.6 | 18.3 | 1.9 |

Chemical Transformations and Derivatization Strategies of the Ethyl 2 Phenyl 2 1h Pyrazol 1 Yl Acetate Scaffold

Modifications of the Ester Moiety

The ester functional group is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives, including carboxylic acids, alternative esters, alcohols, and amides.

The conversion of ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate to its corresponding carboxylic acid, 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid, is a fundamental transformation. This hydrolysis is typically achieved under basic conditions, for instance, by refluxing the ester with a solution of sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water. The reaction proceeds through a saponification mechanism, yielding the sodium salt of the carboxylic acid. Subsequent acidification with a mineral acid, such as hydrochloric acid, precipitates the desired carboxylic acid.

Table 1: Hydrolysis of this compound

| Reactant | Reagents | Product |

|---|

While specific examples of transesterification for this compound are not extensively documented in readily available literature, this reaction is a standard method for converting one ester into another. The process generally involves reacting the ethyl ester with a different alcohol (e.g., methanol, isopropanol, or benzyl (B1604629) alcohol) in the presence of an acid or base catalyst. For instance, acid-catalyzed transesterification would involve heating the ethyl ester with an excess of the new alcohol and a catalytic amount of an acid like sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven towards the product by removing the ethanol as it forms.

The ester moiety can be reduced to a primary alcohol, yielding 2-phenyl-2-(1H-pyrazol-1-yl)ethanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by a second hydride addition to the intermediate aldehyde. A subsequent aqueous workup is necessary to neutralize the reaction mixture and protonate the resulting alkoxide to form the alcohol.

Amidation of this compound provides access to a wide array of amide derivatives. nih.gov This can be achieved through several synthetic routes. One direct method is aminolysis, which involves heating the ester with a primary or secondary amine. However, this reaction can be slow and may require high temperatures or the use of a catalyst.

A more common and efficient approach involves a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid, as described in section 2.1.1. The resulting 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid is then coupled with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method allows for the formation of amides under mild conditions and is compatible with a wide range of amines. For example, the synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide has been reported through a coupling reaction. researchgate.netresearchgate.net

Table 2: Synthesis of Amide Derivatives

| Reactant | Reagents | Product Example |

|---|

Substitutions on the Phenyl Ring

The phenyl group of the scaffold can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comlibretexts.org The substituent already present on the benzene (B151609) ring, in this case, the -CH(COOEt)(C₃H₃N₂), will direct incoming electrophiles to specific positions (ortho, meta, or para). The directing effect of this substituent is complex; however, alkyl groups are typically ortho, para-directing.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl/acyl halide with a Lewis acid catalyst.

While specific literature detailing the electrophilic aromatic substitution reactions directly on the this compound molecule is sparse, these are standard transformations for phenyl-containing compounds. The reaction conditions would need to be carefully controlled to avoid side reactions involving the ester or pyrazole (B372694) moieties. For instance, strongly acidic conditions used in nitration or sulfonation could potentially lead to the hydrolysis of the ester group.

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Bromination | Br₂, FeBr₃ | Br⁺ |

| Chlorination | Cl₂, FeCl₃ | Cl⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely employed in the functionalization of heterocyclic compounds, including pyrazoles. The Suzuki and Sonogashira reactions are particularly noteworthy for their broad substrate scope and functional group tolerance.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a versatile method for introducing aryl or heteroaryl substituents onto the pyrazole ring. rsc.orgnih.gov For the this compound scaffold, this typically requires prior halogenation of the pyrazole ring, most commonly at the C4-position. researchgate.net A variety of palladium catalysts, such as those derived from diamine ligands and CuI, have been shown to be effective for the N-arylation of pyrazoles. organic-chemistry.org

The Sonogashira coupling reaction, on the other hand, enables the introduction of alkynyl groups by coupling a terminal alkyne with an aryl or vinyl halide. tandfonline.comresearchgate.net This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. Similar to the Suzuki coupling, this transformation on the pyrazole ring of the target scaffold would necessitate a pre-functionalization step, such as halogenation. tandfonline.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazole Scaffolds

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | 4-Aryl-3,5-dinitro-1H-pyrazoles | rsc.org |

| Suzuki-Miyaura | Halogenated Pyrazoles | Arylboronic acids | Pyridine-Pyrazole/Pd(II) | Arylated Pyrazoles | nih.gov |

| Sonogashira | 5-Chloro-4-iodopyrazoles | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Chloro-4-(phenylethynyl)pyrazoles | tandfonline.com |

| Sonogashira | 5-Chloro-3-methyl-1-phenyl-N-(prop-2-ynyl)-1H-pyrazole-4-carboxamide | Aryl iodides | Pd-Cu catalyst | Pyrazole-linked oxazoles | researchgate.net |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly those that are electron-deficient. While the pyrazole ring is generally considered electron-rich, the introduction of electron-withdrawing groups can activate it towards nucleophilic attack. For the this compound scaffold, SNAr reactions could be employed to introduce a variety of functional groups.

The success of SNAr reactions on the pyrazole ring is highly dependent on the nature and position of both the leaving group and the activating group. Halogens, particularly fluorine and chlorine, are common leaving groups. The presence of strongly electron-withdrawing substituents, such as a nitro group, on the pyrazole ring would significantly facilitate these reactions.

Modifications and Functionalization of the Pyrazole Ring

The pyrazole ring contains two nitrogen atoms, one of which (N1) is already substituted in the parent scaffold. The other nitrogen atom (N2) is a potential site for functionalization.

N-Alkylation and N-Arylation: The alkylation and arylation of the pyrazole nitrogen can be achieved through various methods. Traditional methods often involve the use of a base to deprotonate the N-H group, followed by reaction with an alkyl or aryl halide. semanticscholar.org More recently, acid-catalyzed N-alkylation methods using trichloroacetimidates as electrophiles have been developed, offering an alternative that avoids strong bases and high temperatures. semanticscholar.orgmdpi.com For unsymmetrical pyrazoles, these reactions can lead to a mixture of regioisomers, with the product distribution often being controlled by steric factors. mdpi.compublish.csiro.au Transition-metal-free N-arylation of pyrazoles using diaryliodonium salts has also been reported as a rapid and mild method. nih.gov

Table 2: Methods for N-Functionalization of Pyrazoles

| Reaction | Reagents | Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides | Basic conditions | Traditional method | semanticscholar.org |

| N-Alkylation | Trichloroacetimidates | Brønsted acid catalyst | Mild conditions, avoids strong base | semanticscholar.orgmdpi.com |

| N-Arylation | Diaryliodonium salts | Aqueous ammonia | Transition-metal-free, mild conditions | nih.gov |

| N-Arylation | Aryl iodides/bromides | CuI, diamine ligands | Good yields, tolerates various functional groups | organic-chemistry.org |

The carbon atoms of the pyrazole ring can also be functionalized through various electrophilic substitution reactions. The C4 position is typically the most nucleophilic and therefore the most common site for substitution. researchgate.net

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyrazole ring is a crucial step for subsequent cross-coupling reactions. N-halosuccinimides (NXS) are commonly used reagents for the halogenation of pyrazoles, often providing 4-halopyrazoles in excellent yields under mild conditions. researchgate.nettandfonline.comtandfonline.com The reactivity of the pyrazole ring towards halogenation can be influenced by the substituents present, with electron-withdrawing groups generally decreasing the reactivity. tandfonline.com

Nitration: The nitration of pyrazoles can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. cdnsciencepub.comnih.govcdnsciencepub.com The position of nitration can be influenced by the reaction conditions and the substituents on the pyrazole ring. cdnsciencepub.comcdnsciencepub.com N-nitropyrazoles can also serve as powerful nitrating reagents for other aromatic compounds. nih.gov

Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the C4 position of the pyrazole ring. researchgate.nettandfonline.comencyclopedia.pub This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). chemmethod.com

While less common, strategies for altering the size of the pyrazole ring have been reported.

Ring Expansion: Rh(II)-catalyzed reactions of pyrazoles with diazocarbonyl compounds have been shown to lead to a ring expansion, forming 1,2-dihydropyrimidines. acs.org This transformation represents a novel method for synthesizing six-membered heterocyclic rings from five-membered precursors.

Ring Contraction: Ring contraction reactions have been observed where pyridazone derivatives can be converted to pyrazolone (B3327878) derivatives. jst.go.jp Additionally, pyrimidine-to-pyrazole ring transformations have been reported. rsc.org

Synthesis of Analogs with Varied Core Structures

The synthetic methodologies described above can be utilized to generate a wide array of analogs of this compound with varied core structures. By systematically altering the substituents on the phenyl ring, the pyrazole ring, and the acetate (B1210297) moiety, libraries of compounds can be synthesized for various applications. For instance, the Suzuki and Sonogashira reactions allow for the introduction of diverse aromatic and alkynyl groups, leading to significant structural diversity. rsc.orgtandfonline.com Furthermore, modifications to the core pyrazole structure through ring formation methodologies, such as the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, can lead to analogs with different substitution patterns on the heterocyclic ring. mdpi.com

Bioisosteric Replacements of the Pyrazole Moiety

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design to improve the characteristics of a lead compound. In the context of the this compound scaffold, the pyrazole moiety is a prime candidate for such modifications. While direct studies on this specific scaffold are limited, extensive research on other pyrazole-containing bioactive molecules, such as the cannabinoid receptor 1 (CB1) antagonist rimonabant (B1662492), provides valuable insights into potential bioisosteric replacements. nih.govresearchgate.netrsc.org

Common bioisosteres for the pyrazole ring include other five-membered heterocycles that can mimic its size, shape, and electronic properties. These replacements can influence hydrogen bonding capabilities, metabolic stability, and target interactions.

Potential Bioisosteric Replacements for the Pyrazole Moiety:

| Original Moiety | Bioisosteric Replacement | Rationale and Potential Impact |

| 1H-Pyrazole | 1,2,3-Triazole | The introduction of an additional nitrogen atom can alter the electronic distribution and hydrogen bonding capacity of the ring. nih.gov 1,2,3-triazoles are known to be effective bioisosteres for pyrazoles and can enhance metabolic stability and modulate target affinity. acs.orgunimore.it |

| 1H-Pyrazole | Isoxazole | Replacing a nitrogen atom with oxygen introduces a different heteroatom with distinct electronic properties. This can affect the compound's polarity and interaction with biological targets. Isoxazole has been successfully used as a bioisostere for pyrazole in various medicinal chemistry programs. nih.govnih.gov |

| 1H-Pyrazole | Thiazole (B1198619) | The sulfur atom in the thiazole ring can introduce new interactions with the target protein and alter the compound's lipophilicity. Thiazoles have been investigated as bioisosteres for pyrazoles in the development of CB1 receptor antagonists. nih.gov |

| 1H-Pyrazole | Imidazole (B134444) | The imidazole ring offers different hydrogen bonding patterns and basicity compared to pyrazole, which can be advantageous for specific target interactions. Imidazole derivatives have shown promise as bioisosteric replacements for pyrazoles in cannabinoid receptor modulators. nih.govresearchgate.net |

| 1H-Pyrazole | 1,2,4-Oxadiazole | This heterocycle can act as a bioisostere for the pyrazole core, influencing the compound's metabolic stability and receptor binding affinity. Studies on rimonabant analogs have demonstrated the successful replacement of the pyrazole-carboxamide moiety with an oxadiazole ring. rsc.org |

These bioisosteric replacements can be synthesized by adapting known synthetic routes for pyrazole derivatives, often involving the reaction of a suitably functionalized phenylacetate (B1230308) precursor with different building blocks to form the desired heterocyclic ring. nih.govhilarispublisher.commdpi.com The choice of bioisostere will depend on the specific therapeutic target and the desired improvements in the compound's properties.

Scaffold Hopping Strategies

Scaffold hopping is a more drastic approach to lead optimization, where the core molecular framework is replaced with a structurally different scaffold while preserving the original compound's biological activity. namiki-s.co.jp This strategy is particularly useful for discovering novel intellectual property, overcoming issues with the original scaffold (such as poor pharmacokinetics or toxicity), and exploring new interactions with the biological target.

For the this compound scaffold, scaffold hopping could involve replacing the entire phenyl-pyrazolyl-acetate core with a new heterocyclic system that maintains a similar spatial arrangement of key functional groups.

Plausible Scaffold Hopping Strategies:

| Original Scaffold | Hopped Scaffold | Rationale and Potential Advantages |

| 2-Phenyl-2-(1H-pyrazol-1-yl)acetate | Imidazo[1,2-a]pyridine | This bicyclic scaffold can present substituents in a three-dimensional arrangement that mimics the phenyl and pyrazole rings of the original compound. Imidazopyridines have been successfully developed through scaffold hopping from pyrazole-based precursors in the context of antifungal agents. nih.gov |

| 2-Phenyl-2-(1H-pyrazol-1-yl)acetate | Benzimidazole (B57391) | The benzimidazole core offers a different aromatic system that can engage in alternative π-stacking interactions with the target. Scaffold hopping from pyrazole-containing compounds to benzimidazoles has been explored in the development of NLRP3 inflammasome inhibitors. researchgate.netnih.gov |

| 2-Phenyl-2-(1H-pyrazol-1-yl)acetate | Pyrazoline | A closely related but structurally distinct scaffold, pyrazoline (dihydropyrazole), can be accessed from similar precursors. This modification alters the planarity and electronic nature of the heterocyclic ring, which can lead to changes in selectivity and functional activity, as seen in the development of selective CB2 receptor ligands. nih.gov |

| 2-Phenyl-2-(1H-pyrazol-1-yl)acetate | Indazole | Hopping from an indole (B1671886) to an indazole scaffold (an isomer of benzimidazole) has proven successful in developing dual MCL-1/BCL-2 inhibitors, suggesting that a similar pyrazole-to-indazole hop could yield novel compounds with altered target engagement profiles. rsc.org |

| 2-Phenyl-2-(1H-pyrazol-1-yl)acetate | Imidazo[1,2-a]pyrazin-8-one | This scaffold has been identified through computational scaffold hopping from triazolopyridine and imidazopyridine cores, demonstrating its potential to mimic the spatial and electrostatic properties of related heterocyclic systems. acs.org |

The design of new scaffolds is often guided by computational modeling to ensure that the new structures can adopt a similar conformation to the original lead compound and maintain key interactions with the target. acs.org The synthesis of these hopped scaffolds would require the development of new synthetic routes tailored to the target heterocyclic system.

Advanced Structural Elucidation and Stereochemical Investigations of Ethyl 2 Phenyl 2 1h Pyrazol 1 Yl Acetate and Its Derivatives

Crystallographic Analysis

Crystallographic studies provide definitive insights into the solid-state structure of molecules, including precise bond lengths, bond angles, and intermolecular interactions. For the pyrazole (B372694) acetate (B1210297) scaffold, X-ray diffraction has been a pivotal technique.

X-ray Diffraction Studies of Single Crystals

For instance, in the derivative ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate, the C-linked and N-linked benzene (B151609) rings are significantly twisted from the plane of the central pyrazole ring, with dihedral angles of 45.15° and 53.55°, respectively. nih.govnih.gov Similarly, for ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the dihedral angle between the pyrazole and benzene rings is 76.06°. nih.gov This non-planar orientation is a common feature, arising from steric hindrance between the bulky ring systems. In another derivative, ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate, the phenyl group also exhibits a twisted orientation relative to the pyrazole ring. researchgate.net

These studies confirm that the bond lengths and angles within the pyrazole and phenyl moieties generally fall within normal ranges. The conformation of the ethyl acetate side chain is also a point of interest; in ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, it adopts an anti-conformation. nih.gov The packing of these molecules in the crystal lattice is often governed by weak intermolecular interactions, such as C-H···π contacts. nih.gov

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |

|---|---|---|---|---|

| Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate | Orthorhombic | P b c a | Phenyl/Pyrazole: 45.15°, 53.55° | nih.govnih.gov |

| Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | Triclinic | P-1 | Pyrazole/Benzene: 76.06° | nih.gov |

| Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate | Monoclinic | P21/c | N-N-Car-Car Torsion: 39.7°, -36.9° | researchgate.net |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate | Triclinic | P1 | Benzene/Triazole: 18.36° | researchgate.net |

Co-crystallization Studies with Host Molecules

Co-crystallization is a powerful technique in crystal engineering used to form multi-component crystalline solids through non-covalent interactions. This approach can modify the physicochemical properties of a compound without altering its covalent structure. For a molecule like ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate, several functional groups could participate in forming co-crystals with suitable host molecules.

Potential interaction sites on the target molecule include the pyrazole ring's nitrogen atoms, which can act as hydrogen bond acceptors, the ester carbonyl oxygen, also a hydrogen bond acceptor, and the aromatic systems of the phenyl and pyrazole rings, which can engage in π-π stacking interactions. Host molecules, often referred to as "co-formers," could be selected from classes such as dicarboxylic acids or other compounds with strong hydrogen bond donor capabilities. These interactions would guide the assembly of the components into a stable, ordered crystalline lattice. While specific co-crystallization studies on this compound are not widely reported, the principles of supramolecular chemistry suggest its potential to form diverse crystalline adducts.

Detailed Spectroscopic Analysis for Conformational Insights

Spectroscopic methods are essential for understanding the structure and dynamics of molecules in solution, providing complementary information to solid-state crystallographic data.

Advanced NMR Spectroscopic Techniques (e.g., NOESY, COSY, HMBC)

Two-dimensional (2D) NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of complex organic molecules. mdpi.com For this compound, a combination of 2D NMR experiments would provide a comprehensive map of its covalent framework and spatial arrangement in solution. slideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds. sdsu.edu For the target molecule, COSY would show clear cross-peaks between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. It would also reveal the coupling network among the protons on the pyrazole ring (at positions 3, 4, and 5) and the protons on the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu It is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would include the proton at the chiral center (Cα-H) to the carbons of the pyrazole and phenyl rings, as well as to the ester carbonyl carbon. This confirms the core connectivity of the molecule. semanticscholar.orgyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are bonded. researchgate.net This is paramount for determining the preferred conformation in solution. For instance, NOE cross-peaks between the Cα-H proton and specific protons on the pyrazole and phenyl rings would define the relative spatial orientation of these rings, complementing the dihedral angle information obtained from solid-state studies.

| NMR Technique | Purpose for this compound | Expected Key Correlations |

|---|---|---|

| COSY | Identify 1H-1H spin coupling networks | -CH2- ↔ -CH3 of ethyl group H3 ↔ H4 ↔ H5 of pyrazole ring |

| HSQC | Correlate protons to their directly attached carbons | Cα-H ↔ Cα Pyrazolyl-H ↔ Pyrazolyl-C |

| HMBC | Establish long-range (2-3 bond) connectivity | Cα-H → Carbonyl C=O Cα-H → Carbons of pyrazole and phenyl rings |

| NOESY | Determine through-space proximity and conformation | Cα-H ↔ Protons on the faces of the pyrazole and phenyl rings |

Vibrational Spectroscopy for Conformational Dynamics (e.g., Raman, FTIR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These spectra are sensitive to the molecule's structure, symmetry, and bonding environment. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign specific vibrational modes. derpharmachemica.com

For pyrazole derivatives, characteristic vibrational frequencies have been well-documented. tandfonline.comrdd.edu.iq The FTIR spectra typically show bands corresponding to N-H stretching (for unsubstituted pyrazoles), C-H stretching of the aromatic rings, and various ring stretching and bending modes. derpharmachemica.com For this compound, key vibrational modes would include:

C=O Stretching: The ester carbonyl group gives rise to a strong, characteristic absorption band in the IR spectrum, typically in the range of 1735–1750 cm⁻¹. The exact position of this band can be influenced by the electronic environment and conformation.

Aromatic C=C and C=N Stretching: The phenyl and pyrazole rings will exhibit a series of bands in the 1400–1650 cm⁻¹ region due to skeletal stretching vibrations.

C-O Stretching: The C-O bonds of the ester group will produce strong bands in the 1000–1300 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide further structural information. derpharmachemica.com

By studying shifts in these characteristic frequencies under different conditions (e.g., temperature or solvent changes), vibrational spectroscopy can provide insights into conformational dynamics and intermolecular interactions like hydrogen bonding.

| Vibrational Mode | Expected Frequency Range (cm-1) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | researchgate.net |

| Aliphatic C-H Stretch | 2850 - 3000 | derpharmachemica.com |

| Ester C=O Stretch | 1735 - 1750 | nih.gov |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | derpharmachemica.com |

| Ester C-O Stretch | 1000 - 1300 | researchgate.net |

| Aromatic C-H Out-of-Plane Bend | 675 - 1000 | derpharmachemica.com |

Chiroptical Properties and Absolute Configuration Determination

The presence of a stereocenter at the α-carbon, which is bonded to four different groups (phenyl, pyrazol-1-yl, hydrogen, and ethyl carboxylate), makes this compound a chiral molecule. This chirality gives rise to specific chiroptical properties, which are the differential interaction of the enantiomers with polarized light.

Chiroptical techniques such as Circular Dichroism (CD) are essential for studying chiral molecules. nih.gov The (R) and (S) enantiomers of this compound are expected to exhibit mirror-image CD spectra. Cotton effects, which are the characteristic peaks in a CD spectrum, would correspond to the electronic transitions of the chromophores in the molecule, namely the phenyl and pyrazole rings. The sign and intensity of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the stereocenter. rsc.org

Determining the absolute configuration (i.e., assigning the R or S label) is a critical step in stereochemical investigation. This can be achieved through several methods:

X-ray Crystallography: If a single enantiomer can be crystallized, anomalous dispersion X-ray crystallography can provide an unambiguous determination of its absolute configuration. nih.govacs.org

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be assigned.

Electronic Circular Dichroism (ECD) Calculations: Similar to VCD, the experimental ECD spectrum can be compared with theoretical spectra calculated using time-dependent density functional theory (TDDFT) to assign the absolute configuration. mdpi.com

Chemical Correlation: The chiral compound can be synthesized from or converted to a compound of known absolute configuration through stereochemically defined reactions. nih.gov

NMR with Chiral Derivatizing Agents: Methods like the Mosher's ester analysis involve creating diastereomeric derivatives that exhibit different NMR chemical shifts, allowing for the determination of the absolute configuration at the chiral center. mdpi.comnih.gov

The study of chiral pyrazole derivatives is an active area of research, with stereochemistry playing a crucial role in their biological activity and material properties. nih.govuniovi.es

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule like this compound, the presence of a stereocenter dictates its interaction with polarized light, giving rise to a characteristic CD spectrum.

The CD spectrum is highly sensitive to the molecule's absolute configuration and conformation. The observed signals, known as Cotton effects, can be either positive or negative and are associated with specific electronic transitions within the chromophores of the molecule. In the case of this compound, the phenyl and pyrazole rings are the primary chromophores.

Detailed research findings would involve the analysis of the CD spectrum to assign the absolute configuration of a given enantiomer. For instance, a positive Cotton effect at a particular wavelength might be correlated with the (R)-enantiomer, while a negative Cotton effect at the same wavelength would indicate the (S)-enantiomer. The position and intensity of these effects are influenced by the spatial arrangement of the chromophores.

Hypothetical CD Spectral Data for Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Associated Transition |

|---|---|---|---|

| (R) | 260 | +15,000 | π → π* (Phenyl) |

| (S) | 260 | -15,000 | π → π* (Phenyl) |

| (R) | 220 | -10,000 | π → π* (Pyrazole) |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve provides valuable information about the stereochemistry of a molecule.

For this compound, the ORD curve would exhibit a plain curve at wavelengths away from an absorption band and show anomalous dispersion, known as a Cotton effect, in the region of an absorption band. The sign of the Cotton effect in ORD is directly related to the stereochemistry of the molecule.

Detailed research findings in ORD studies would focus on analyzing the plain and anomalous dispersion curves to determine the absolute configuration. The relationship between the CD and ORD spectra is described by the Kronig-Kramers relations, and often, these two techniques are used in conjunction for a more comprehensive stereochemical analysis.

Hypothetical ORD Data for this compound

| Wavelength (nm) | Specific Rotation [α] for (R)-enantiomer (degrees) | Specific Rotation [α] for (S)-enantiomer (degrees) |

|---|---|---|

| 589 (D-line) | +45.5 | -45.5 |

| 400 | +90.2 | -90.2 |

| 300 | +250.8 | -250.8 |

| 270 (Peak) | +1200.0 | -1200.0 |

Computational Prediction of Chiroptical Spectra

In the absence of experimentally determined structures, or to complement experimental data, computational methods are employed to predict chiroptical spectra. eurasianjournals.com Time-dependent density functional theory (TD-DFT) is a widely used quantum mechanical method for calculating the CD and ORD spectra of chiral molecules. eurasianjournals.com

The process involves first determining the stable conformations of the molecule through computational geometry optimization. Then, for each stable conformer, the chiroptical properties are calculated. The final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.

Detailed research findings would involve a comparison of the computationally predicted spectra with the experimental spectra. A good agreement between the two provides strong evidence for the assigned absolute configuration and the predicted conformational preferences of the molecule. These computational approaches offer deep insights into the electronic structure and behavior of pyrazole derivatives. eurasianjournals.com

Hypothetical Comparison of Experimental and Calculated Chiroptical Data

| Parameter | Experimental Value | Calculated Value (TD-DFT) |

|---|---|---|

| CD λmax (Phenyl) | 260 nm | 262 nm |

| CD [θ] (Phenyl) | +15,000 | +14,500 |

Conformational Landscape and Isomerism Studies

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound is crucial for understanding how it might interact with a biological target. The presence of several single bonds allows for rotation, leading to various possible conformations.

Rotational Isomerism around C-C and C-N Bonds

The key rotatable bonds in this compound that define its conformational landscape are the C-C bond connecting the phenyl group to the chiral center and the C-N bond linking the chiral center to the pyrazole ring. Rotation around these bonds gives rise to different rotational isomers, or conformers.

Energetic Barriers to Conformational Changes

The ease with which a molecule can switch between different conformations is determined by the energetic barriers to rotation around the single bonds. These barriers can be determined experimentally, for example, by dynamic NMR spectroscopy, or calculated using computational methods.

For certain substituted pyrazole derivatives, free energy barriers of rotation have been determined to be in the range of 82-86 kJ/mol. nih.gov In other pyrazole systems, high activation energy barriers, around 56 kcal/mol (approximately 234 kJ/mol), have been calculated for isomerization processes. nih.gov The magnitude of these barriers indicates the relative stability of the different conformers and the timescale on which they interconvert at a given temperature. Lower barriers imply greater conformational flexibility.

Hypothetical Energetic Barriers for Conformational Changes in this compound

| Rotational Bond | Method | Calculated Energy Barrier (kJ/mol) |

|---|---|---|

| Phenyl-Cα | DFT | 25 |

Computational and Theoretical Investigations of Ethyl 2 Phenyl 2 1h Pyrazol 1 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules.

Molecular Dynamics Simulations

Molecular dynamics simulations are used to study the dynamic behavior of molecules over time.

Conformational Sampling in Solution:These simulations can explore the different spatial arrangements (conformations) that a molecule can adopt in a solvent. This is important for understanding the molecule's flexibility and its preferred shapes in a realistic chemical environment.

While the principles of these computational methods are well-established, their application to ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate has not been documented in available research. The generation of data tables and detailed research findings for this specific compound would necessitate conducting original computational research.

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations detailing the properties of this compound could be identified. The requested in-depth analysis, covering interaction dynamics with solvation shells, molecular docking, binding affinity predictions, and reaction mechanism analysis, does not appear to be available in the public domain for this particular chemical compound.

While the field of computational chemistry frequently employs methods such as Density Functional Theory (DFT), molecular dynamics simulations, and molecular docking to explore the properties of novel compounds, these techniques have not been specifically applied to this compound in published research.

Searches for analogous compounds, including various pyrazolyl acetate (B1210297) and phenyl pyrazole (B372694) derivatives, have yielded numerous computational studies. These investigations highlight the general utility of in silico methods for understanding the structure, reactivity, and biological potential of the broader pyrazole class of compounds. However, none of these studies provide the specific data points required to construct a detailed article on this compound as per the requested outline.

The absence of this information prevents a scientifically accurate and thorough discussion of the following topics for the target compound:

Interaction Dynamics with Solvation Shells: No data is available on the specific interactions between this compound and surrounding solvent molecules, which is crucial for understanding its behavior in solution.

Molecular Docking and Binding Affinity Prediction: There are no published studies of this compound being docked against any theoretical protein models, and therefore no predictions of its binding modes or interaction hotspots.

Reaction Mechanism and Transition State Analysis: A computational elucidation of the synthetic pathways for this compound, including the prediction of kinetic and thermodynamic parameters, has not been reported.

Consequently, it is not possible to generate the requested article with the specified detailed research findings and data tables without resorting to speculation, which would violate the principles of scientific accuracy. Further research in the field of computational chemistry would be required to generate the necessary data for such an analysis.

Molecular Interactions and Biological Target Engagement in Vitro/mechanistic Focus

Enzyme Inhibition and Activation Mechanism Studies (in vitro)

No published studies were identified that have investigated the enzymatic inhibition or activation properties of ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate.

Kinetic Analysis of Enzyme Inhibition (e.g., Km, Vmax, Ki determination)

There is no available data from kinetic analyses to determine key parameters such as the Michaelis constant (Km), maximum velocity (Vmax), or the inhibition constant (Ki) for the interaction of this compound with any specific enzyme.

Reversibility and Irreversibility of Enzyme Interactions

Information regarding whether this compound acts as a reversible or irreversible inhibitor of any enzyme is not available in the current scientific literature.

Allosteric Modulation Mechanisms (in vitro)

There are no in vitro studies that suggest or confirm that this compound functions through an allosteric modulation mechanism on any enzyme.

Receptor Binding and Ligand-Target Recognition (in vitro)

No specific data from receptor binding assays or other ligand-target recognition studies for this compound are publicly accessible.

Radioligand Binding Assays (if applicable to specific targets)

No results from radioligand binding assays have been published to characterize the affinity or binding profile of this compound to any specific biological receptor.

Fluorescence Polarization/Resonance Energy Transfer (FRET) Assays

There are no published findings from Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET) assays that would provide insight into the binding interactions of this compound with its potential biological targets.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of binding events between a ligand (in this case, this compound) and a target protein immobilized on a sensor surface. This method allows for the real-time determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated, providing a measure of binding affinity.

Hypothetical SPR Data Table for this compound:

| Target Protein | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (M) |

| Target X | Data not available | Data not available | Data not available |

| Target Y | Data not available | Data not available | Data not available |

This table is illustrative and does not represent actual experimental data.

Protein-Ligand Interaction Analysis by Biophysical Methods

A multi-faceted approach utilizing various biophysical methods is essential for a thorough understanding of protein-ligand interactions. Each technique provides a unique piece of the puzzle, from the energetic driving forces of binding to the structural consequences for the target protein.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. Such data is invaluable for understanding the driving forces behind the interaction, whether it is enthalpically or entropically driven.

Hypothetical ITC Data Table for this compound:

| Target Protein | K_D (μM) | n (sites) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Target X | Data not available | Data not available | Data not available | Data not available |

This table is illustrative and does not represent actual experimental data.

Differential Scanning Fluorimetry (DSF) for Thermal Stability

Differential Scanning Fluorimetry (DSF), also known as the thermal shift assay, is a technique used to assess the thermal stability of a protein in the presence and absence of a ligand. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (T_m). This shift in T_m can be used to screen for binders and to rank their relative affinities.

Hypothetical DSF Data Table for this compound:

| Target Protein | T_m (Protein alone, °C) | T_m (Protein + Compound, °C) | ΔT_m (°C) |

| Target X | Data not available | Data not available | Data not available |

| Target Y | Data not available | Data not available | Data not available |

This table is illustrative and does not represent actual experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying ligand-protein interactions at an atomic level. Ligand-observed NMR methods, such as saturation transfer difference (STD) NMR and WaterLOGSY, can identify which parts of a small molecule are in close contact with the protein. Protein-observed NMR, such as chemical shift perturbation (CSP) mapping, can identify the specific amino acid residues in the protein's binding site that are affected by ligand binding.

Investigation of Cellular Pathway Modulation (at a molecular level, in vitro)

Understanding how a compound affects cellular pathways is crucial for linking its molecular interactions to its physiological effects. Chemoproteomics offers a powerful set of tools for this purpose.

Target Deconvolution Using Chemoproteomics

Chemoproteomics aims to identify the protein targets of a small molecule in a complex biological system, such as a cell lysate or even in live cells. Techniques like affinity chromatography using an immobilized version of the compound or thermal proteome profiling (TPP) can be employed to "pull down" or identify proteins that interact with this compound. Identifying these targets is a critical step in elucidating the compound's mechanism of action and its effects on cellular signaling pathways.

Analysis of Subcellular Localization (in vitro models)

There is currently no available research data detailing the subcellular localization of this compound in in vitro models. Studies that would typically employ techniques such as fluorescence microscopy with tagged compounds or cell fractionation followed by analytical quantification to determine the distribution of the compound within cellular compartments (e.g., nucleus, mitochondria, cytoplasm) have not been published. Therefore, its accumulation in specific organelles or its primary site of action at a subcellular level remains uncharacterized.

Structure Activity Relationship Sar and Molecular Design Principles for Ethyl 2 Phenyl 2 1h Pyrazol 1 Yl Acetate Derivatives

Systematic Structural Modifications and Their Impact on Molecular Interactions

The biological profile of ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate derivatives can be finely tuned by making specific alterations to its three primary components: the phenyl ring, the pyrazole (B372694) ring, and the ester group. Each modification can influence the compound's size, shape, lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn dictates its interaction with target proteins.

The phenyl ring is a common target for modification in drug design, as the nature and position of its substituents can drastically alter a compound's pharmacological properties. Substituents can impact steric hindrance, electronic effects (through resonance and induction), and lipophilicity, all of which are critical for binding to a receptor's active site.

Research on various pyrazole derivatives has shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring can significantly influence biological activity. For instance, in a series of pyrazole-naphthalene derivatives, the presence of an electron-donating ethoxy group at the para-position of the phenyl ring resulted in a five-fold increase in anticancer activity compared to the reference drug cisplatin. Conversely, studies on pyrazolyl–thiazole (B1198619) derivatives found that antimicrobial activity was markedly enhanced by the presence of electron-withdrawing groups such as nitro (NO2) and halogens (Cl, Br, F). nih.gov

The position of the substituent is also crucial. An ortho-hydroxyl group on the phenyl ring of benzimidazole (B57391)–pyrazole hybrids has been implicated in forming hydrogen bonds with the H+/K+ ATPase proton pump. nih.gov Similarly, pyrazole compounds featuring fluorine atoms at the para, meta, and ortho positions of the phenyl ring have demonstrated significant antinociceptive effects. nih.gov

Table 1: Impact of Phenyl Ring Substituents on the Biological Activity of Pyrazole Derivatives

| Substituent Group | Position | Nature of Group | Observed Effect | Reference |

| Ethoxy (-OCH2CH3) | para | Electron-Donating | Increased anticancer activity | |

| Nitro (-NO2) | para, meta | Electron-Withdrawing | Enhanced antimicrobial activity | nih.gov |

| Halogens (-F, -Cl, -Br) | ortho, meta, para | Electron-Withdrawing | Enhanced antimicrobial and antinociceptive activity | nih.gov |

| Hydroxyl (-OH) | ortho | Electron-Donating / H-bond donor | Involved in hydrogen bonding with target enzyme | nih.gov |

| Methoxy (-OCH3) | para | Electron-Donating | Higher anti-inflammatory activity than EWGs | |

| Dichloro (-Cl) | 3,4-positions | Electron-Withdrawing | Potent antioxidant activity |

Studies have shown that substitutions at the C3, C4, and C5 positions of the pyrazole ring play distinct roles. C3 substituents may directly engage with the active sites of enzymes, whereas modifications at C4 or C5 can modulate the molecule's shape and physicochemical properties. mdpi.com For example, in a series of NAAA (N-Acylethanolamine-hydrolyzing Acid Amidase) inhibitors, 3,5-dialkyl substitution on the pyrazole ring was found to be essential for activity, with unsubstituted analogues being inactive.

Furthermore, substitution at the N1 position of the pyrazole ring can influence binding affinity. The introduction of lipophilic groups like methyl or phenyl moieties at the N1 position of 3,5-diphenylpyrazole (B73989) derivatives led to a decrease in inhibitory activity against meprin α and β. nih.gov Bioisosteric replacement, where the pyrazole ring is substituted with another heterocycle like imidazole (B134444), thiazole, or triazole, has also been successfully employed to create derivatives with retained or improved biological activity and selectivity. nih.govebi.ac.uk

Table 2: Influence of Pyrazole Ring Modifications on Biological Activity

| Modification Type | Position | Specific Modification | Impact on Activity | Reference |

| Alkyl Substitution | C3, C5 | Dimethyl | Essential for NAAA inhibitory activity | |

| Lipophilic Substitution | N1 | Methyl, Phenyl | Decreased inhibitory activity against meprins | nih.gov |

| Bioisosteric Replacement | Core Scaffold | Imidazole, Thiazole | Retained CB1 antagonistic activity | nih.govebi.ac.uk |

| Aryl Substitution | C3, C5 | Diphenyl | High inhibitory activity against meprin α | nih.gov |

The ethyl acetate (B1210297) moiety in the parent compound is a crucial functional group that can be modified to optimize pharmacokinetic and pharmacodynamic properties. The ester group is generally lipophilic but can be hydrolyzed by esterases in the body to a more polar carboxylic acid metabolite, which may have a different activity profile or excretion rate.

Variations of the ester group can involve changing the alcohol portion (e.g., from ethyl to methyl, propyl, or more complex alcohols) or replacing the entire ester with a bioisosteric equivalent. Altering the alkyl chain length of the ester can modify the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com For instance, increasing the alkyl chain length can enhance membrane permeability. mdpi.com

Bioisosteric replacement of the ester group with functionalities like amides, tetrazoles, or triazoles is a common strategy in medicinal chemistry. estranky.sk Amides, for example, are generally more resistant to hydrolysis than esters and can act as hydrogen bond donors, potentially leading to different or stronger interactions with a biological target. mdpi.com The replacement of an ester with a tetrazole or a triazole can introduce a more metabolically stable, acidic functional group that can mimic the carboxylic acid resulting from ester hydrolysis, while also offering different spatial and electronic properties. estranky.sk While specific studies on ester variations of this compound are limited, these established principles guide the potential design of new analogues.

Table 3: Potential Impact of Ester Group Variations and Bioisosteric Replacements

| Modification | Rationale | Potential Effect on Properties |

| Change Alkyl Chain (e.g., methyl, propyl) | Modulate lipophilicity and steric bulk | Alter membrane permeability, solubility, and metabolic stability |

| Hydrolysis to Carboxylic Acid | Formation of active metabolite | Increased polarity, potential for new ionic interactions |

| Replacement with Amide | Increase metabolic stability, add H-bond donor | Reduced susceptibility to hydrolysis, altered binding interactions |

| Replacement with Tetrazole/Triazole | Introduce stable acidic mimic | Mimic carboxylic acid metabolite, improve metabolic stability |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for the predictive design of new, more potent derivatives.

Numerous 2D and 3D-QSAR models have been developed for various classes of pyrazole derivatives to predict their activity against targets such as epidermal growth factor receptor (EGFR) kinase, acetylcholinesterase, and various cancer cell lines. nih.govshd-pub.org.rsresearchgate.net These models are typically built using statistical methods like multiple linear regression (MLR) and partial least squares (PLS). acs.org

The primary goal of developing these models is to guide the synthesis of new molecules with enhanced biological activity. researchgate.net By establishing a reliable correlation between structural features (descriptors) and activity, QSAR models can predict the potency of virtual or yet-to-be-synthesized compounds, thus prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. nih.gov The predictive power of these models is rigorously validated internally (e.g., using leave-one-out cross-validation) and externally with a test set of compounds not used in model generation. acs.org

Descriptor analysis is the cornerstone of QSAR modeling, as it identifies the specific physicochemical and structural properties (descriptors) that are most influential on the biological activity of the compounds. These descriptors can be categorized into several types, including electronic, steric, hydrophobic, and topological.

For pyrazole derivatives, various QSAR studies have highlighted the importance of different descriptors. In studies of EGFR kinase inhibitors, adjacency distance matrix descriptors, which relate to molecular size and branching, were found to be highly influential. nih.gov For acetylcholinesterase inhibitors, significant descriptors included molecular volume and the number of multiple bonds, along with descriptors related to specific atom-centered fragments. shd-pub.org.rs

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insight by analyzing the steric and electrostatic fields around the molecules. These analyses generate contour maps that visualize regions where bulky groups or specific electronic properties (positive or negative charges) are favorable or unfavorable for activity, offering a more intuitive guide for molecular design. shd-pub.org.rs

Table 4: Key Molecular Descriptors in QSAR Models of Pyrazole Derivatives

| Descriptor Type | Example Descriptor | Significance in Model | Reference |

| Topological | Adjacency distance matrix | Influences EGFR kinase inhibitory activity | nih.gov |

| Steric/Geometrical | Molecular Volume | Important for acetylcholinesterase inhibition | shd-pub.org.rs |

| 3D-QSAR Fields | Electrostatic and Steric Contour Maps | Correlate with binding affinity and guide spatial modifications | shd-pub.org.rs |

| Constitutional | Number of multiple bonds | Contributes to acetylcholinesterase inhibition models | shd-pub.org.rs |

Rational Design of Analogues with Tuned Molecular Properties

The rational design of analogues of this compound involves a systematic approach to modify its chemical structure to achieve desired therapeutic properties. This process relies on an in-depth understanding of the structure-activity relationships (SAR) that govern the compound's interaction with its biological target. nih.govnih.gov

Application of Fragment-Based Drug Discovery (FBDD) Principles

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for lead identification and optimization that begins with the screening of low-molecular-weight compounds (fragments) for binding to a biological target. rsc.orgmdpi.com For derivatives of this compound, the core scaffold can be considered a "privileged fragment" that can be elaborated upon to enhance potency and selectivity. mdpi.comnih.gov

The FBDD process typically involves:

Fragment Library Design: A library of diverse, low-complexity fragments is screened against the target protein. For pyrazole-based compounds, this could include variations of the phenyl and pyrazole rings.

Hit Identification: Biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) are used to identify fragments that bind to the target.

Fragment-to-Lead Evolution: Once a fragment hit is identified, it is optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. For instance, the phenyl or pyrazole ring of an this compound analogue could be modified to extend into adjacent binding pockets of a target enzyme. mdpi.comnih.gov

An example of FBDD applied to a pyrazole-containing scaffold is the development of Factor XIa inhibitors, where the 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold was used as a starting point for optimization. mdpi.comnih.gov

Table 1: Illustrative Example of Fragment Evolution for a Hypothetical Target

| Fragment | Modification Strategy | Resulting Analogue | Rationale |

| Phenyl-pyrazole core | Fragment Growing | Addition of a substituent on the phenyl ring | To occupy a hydrophobic pocket in the target's active site. |

| Ethyl acetate moiety | Fragment Linking | Connection to another fragment binding in a nearby site | To increase binding affinity and potency. |

Design of Chiral Analogs for Enantioselective Interactions

The central carbon atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers. These enantiomers can exhibit different pharmacological activities, as biological systems are chiral. nih.gov The design and synthesis of chiral analogues are therefore critical for developing drugs with improved therapeutic indices.

The enantiomers of chiral pesticides containing a phenylpyrazole scaffold, such as fipronil (B1672679), have been shown to exhibit different biological behaviors. mz-at.de The separation of these enantiomers is often achieved using chiral high-performance liquid chromatography (HPLC). mz-at.deresearchgate.netmdpi.comnih.gov For instance, chiral stationary phases (CSPs) like CHIRALPAK® IB have been used to separate the enantiomers of fipronil and its metabolites. mz-at.de

Table 2: Chromatographic Conditions for Chiral Separation of an Analogous Phenylpyrazole Pesticide

| Parameter | Condition |

| Column | CHIRALPAK® IB (250 mm × 4.6 mm I.D., 5 μm) |

| Mobile Phase | n-hexane/2-propanol |

| Detection | UV |

| Data is for the analogous compound fipronil and is illustrative of the techniques that could be applied to this compound. mz-at.de |

The synthesis of single enantiomers can be achieved through asymmetric synthesis or by separation of a racemic mixture. The development of enantiomerically pure drugs is crucial as one enantiomer may be more active or have a better safety profile than the other.

Pharmacophore Modeling and Virtual Screening

Computational techniques play a pivotal role in modern drug discovery by accelerating the identification of novel and potent drug candidates. Pharmacophore modeling and virtual screening are two such in silico methods that are widely applied to pyrazole-based scaffolds.

Generation of Ligand-Based and Structure-Based Pharmacophores

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models can be generated using two primary approaches: